
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- is a peptide composed of five amino acids: L-threonine, L-isoleucine, L-serine, L-serine, and L-proline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-threonine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, L-isoleucine, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for L-serine, L-serine, and L-proline.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of peptides like L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation.
化学反応の分析
Types of Reactions
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in L-threonine and L-serine can be oxidized to form aldehydes or ketones.
Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the carbonyl groups can produce alcohols.
科学的研究の応用
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- has several applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, such as in wound healing and tissue regeneration.
Industry: It is used in the production of peptide-based materials and as a component in various biochemical assays.
作用機序
The mechanism of action of L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes and modulate their activity, or it can interact with cell surface receptors to trigger signaling pathways. The exact mechanism depends on the specific biological context and the presence of other interacting molecules.
類似化合物との比較
Similar Compounds
- L-Threonine, L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-seryl-
- L-Threonine, L-lysyl-L-seryl-L-isoleucyl-L-lysyl-L-lysyl-L-histidyl-L-arginyl-
Uniqueness
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specific applications in research and industry.
特性
CAS番号 |
866720-56-1 |
|---|---|
分子式 |
C21H37N5O9 |
分子量 |
503.5 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H37N5O9/c1-4-10(2)15(22)19(32)23-12(8-27)17(30)24-13(9-28)20(33)26-7-5-6-14(26)18(31)25-16(11(3)29)21(34)35/h10-16,27-29H,4-9,22H2,1-3H3,(H,23,32)(H,24,30)(H,25,31)(H,34,35)/t10-,11+,12-,13-,14-,15-,16-/m0/s1 |
InChIキー |
PETNSQBRDTUHFX-DWTGPMEZSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


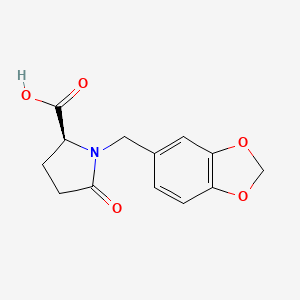
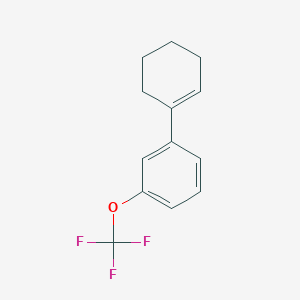
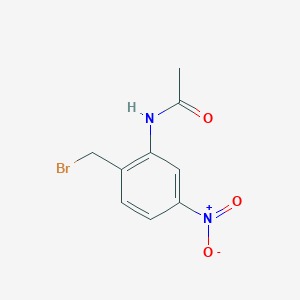

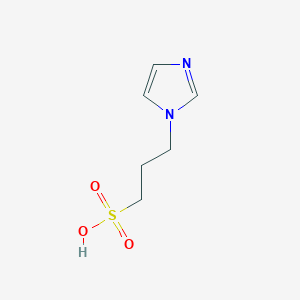
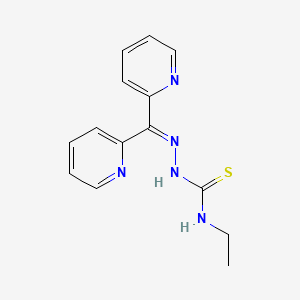
![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
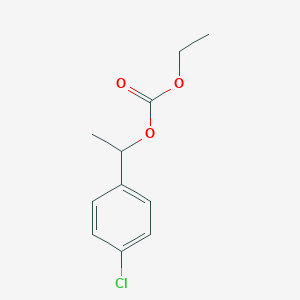
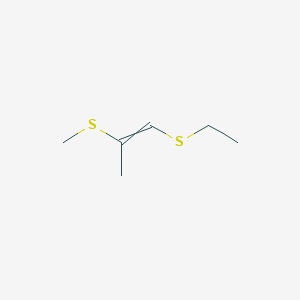

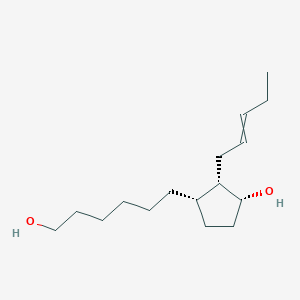
boranyl](/img/structure/B12539103.png)

